(-)-5-Oxo-1,2-campholide

描述

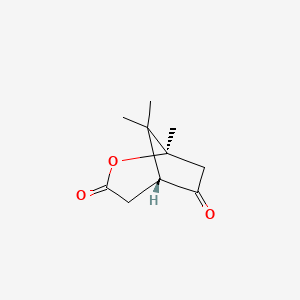

Structure

3D Structure

属性

分子式 |

C10H14O3 |

|---|---|

分子量 |

182.22 g/mol |

IUPAC 名称 |

(1R,5R)-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-4-8(12)13-10(9,3)5-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |

InChI 键 |

UDJVKSCOEHSXBZ-QUBYGPBYSA-N |

手性 SMILES |

C[C@@]12CC(=O)[C@@H](C1(C)C)CC(=O)O2 |

规范 SMILES |

CC1(C2CC(=O)OC1(CC2=O)C)C |

产品来源 |

United States |

Stereochemical Definition and Enantiomeric Context of 5 Oxo 1,2 Campholide

Absolute Configuration: The (1R,5R)-Isomer and its Significance

The stereochemical identity of (-)-5-Oxo-1,2-campholide is defined by its absolute configuration, which has been determined to be (1R,5R). ebi.ac.uk This designation indicates the specific three-dimensional arrangement of the atoms at the chiral centers of the molecule. The IUPAC name for this specific isomer is (1R,5R)-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione. ebi.ac.uk

The significance of the (1R,5R) configuration lies in its determination of the compound's optical activity, causing it to rotate plane-polarized light in a levorotatory manner, hence the "(-)" prefix in its name. This specific spatial arrangement of substituents around the chiral carbons is crucial in its chemical and biological interactions, as stereochemistry often dictates molecular recognition in enzymatic reactions and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C10H14O3 |

| Average Mass | 182.21636 Da |

| Monoisotopic Mass | 182.09429 Da |

| IUPAC Name | (1R,5R)-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione |

| ChEBI ID | CHEBI:18130 |

Enantiomeric Relationships with (+)-5-Oxo-1,2-campholide ((1S,5S)-configuration) and related Campholides

This compound exists as one of a pair of enantiomers. Its mirror-image counterpart is (+)-5-Oxo-1,2-campholide, which possesses the opposite absolute configuration, (1S,5S). chemspider.com Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties such as melting point and boiling point, but differing in their interaction with plane-polarized light. While the (-) isomer is levorotatory, the (+) isomer is dextrorotatory, rotating light by an equal but opposite magnitude.

The relationship between these enantiomers is fundamental in stereochemistry. The synthesis of a specific enantiomer, such as this compound, requires stereoselective methods to avoid the formation of a racemic mixture (an equal mixture of both enantiomers).

The broader family of campholides includes various related structures derived from camphor (B46023). For instance, campholide itself can be obtained from camphoric acid. The introduction of functional groups, such as the keto group at the 5-position in 5-Oxo-1,2-campholide (B1206206), creates new stereochemical and chemical properties. The study of these related campholides and their stereoisomers is important for understanding structure-activity relationships within this class of compounds.

| Isomer | Absolute Configuration | Optical Rotation |

|---|---|---|

| This compound | (1R,5R) | Levorotatory (-) |

| (+)-5-Oxo-1,2-campholide | (1S,5S) | Dextrorotatory (+) |

Biosynthetic Pathways and Natural Product Origins

Enzymatic Formation from (+)-Camphor in Microbial Systems

The transformation of (+)-camphor into (-)-5-Oxo-1,2-campholide is a multi-step enzymatic process observed in microbial systems. ethz.ch The bacterium Pseudomonas putida ATCC 17453, in particular, has been extensively studied for its ability to metabolize camphor (B46023) and related terpenoid compounds. ethz.chatlasofscience.org

Pseudomonas putida ATCC 17453 is a soil bacterium well-known for its metabolic versatility, including its capacity to degrade a wide range of organic compounds. ethz.chatlasofscience.org This bacterium possesses a large CAM plasmid that carries the genes encoding the necessary enzymes for the camphor degradation pathway. atlasofscience.orgresearchgate.net The catabolism of camphor in P. putida is a key example of how microorganisms contribute to the recycling of carbon in the biosphere. atlasofscience.org The genes responsible for the initial steps of this pathway are subject to induction by the camphor substrate, demonstrating a coordinated regulatory control mechanism. atlasofscience.org

The conversion of (+)-camphor to this compound involves a precise sequence of enzymatic reactions:

Initial Hydroxylation: The pathway begins with the hydroxylation of (+)-camphor at the C5 position, a reaction catalyzed by camphor 5-monooxygenase (cytochrome P450cam). ethz.chnih.gov This introduces a hydroxyl group, forming 5-exo-hydroxycamphor (B1210678). nih.gov

Dehydrogenation: The newly formed hydroxyl group is then oxidized to a ketone by 5-exo-hydroxycamphor dehydrogenase, yielding 2,5-diketocamphane. ethz.chnih.gov

Ring Oxidation: The final step in the formation of the campholide is the oxidation of the bicyclic ring of 2,5-diketocamphane. ethz.ch This reaction is catalyzed by 2,5-diketocamphane 1,2-monooxygenase, which inserts an oxygen atom into the ring, resulting in the formation of the lactone this compound. ethz.chuniprot.org This lactone is unstable and can spontaneously hydrolyze to form 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate. ethz.chenvipath.org

Key Enzymatic Catalysts: 2,5-Diketocamphane 1,2-Monooxygenase (DKCMO; EC 1.14.14.108)

The pivotal enzyme in the formation of this compound is 2,5-diketocamphane 1,2-monooxygenase (DKCMO). uniprot.orgnih.govmdpi.comd-nb.info This enzyme facilitates the crucial ring cleavage of the diketone intermediate. nih.gov

2,5-DKCMO is classified as a Type II Baeyer-Villiger monooxygenase (BVMO). uniprot.orgmdpi.comnih.gov BVMOs are a class of enzymes that catalyze the Baeyer-Villiger oxidation, a reaction that converts a ketone to an ester or a cyclic ketone to a lactone. wikipedia.org Unlike Type I BVMOs, which utilize a tightly bound FAD cofactor and NADPH on the same polypeptide chain, Type II BVMOs, such as 2,5-DKCMO, are FMN-dependent and consist of two components: an oxygenase and a separate reductase that supplies the reduced flavin. nih.govrsc.org

The Baeyer-Villiger oxidation catalyzed by 2,5-DKCMO involves the insertion of an oxygen atom adjacent to the carbonyl group of 2,5-diketocamphane, leading to the formation of the lactone ring of this compound. uniprot.orguni-greifswald.de This enzymatic reaction is analogous to the chemical Baeyer-Villiger oxidation first described in 1899. nih.govwikipedia.org The mechanism in BVMOs involves a flavin hydroperoxide intermediate which acts as the oxidizing agent. d-nb.info The reaction proceeds with retention of the stereochemistry at the migrating carbon center. uni-greifswald.de

2,5-DKCMO exhibits a degree of substrate specificity, primarily acting on bicyclic ketones. uniprot.org While its natural substrate is 2,5-diketocamphane, it has been shown to convert other bicyclic ketones like (+)-camphor and norcamphor (B56629) to their corresponding lactones in vitro. uniprot.org However, it shows no activity towards (-)-camphor (B167293), fenchone (B1672492) isomers, or various monocyclic and aromatic ketones. uniprot.org This indicates a defined substrate scope, yet the enzyme also displays catalytic promiscuity, a characteristic that has been suggested to play a role in enzyme evolution. researchgate.net Isofunctional 2,5-DKCMOs have been identified and show similar substrate profiles in Baeyer-Villiger biooxidations, but are distinct from the enantiocomplementary 3,6-DKCMO. nih.gov

Cofactor Requirements and Associated Flavin Reductase Activities (e.g., FMN, NADH)

The biosynthesis of this compound is intrinsically linked to a two-component monooxygenase system that relies on specific cofactors and flavin reductase enzymes for its catalytic activity. This system, found in organisms like Pseudomonas putida, is essential for the Baeyer-Villiger oxidation of (1R)-bornane-2,5-dione (also known as 2,5-diketocamphane), which yields this compound. researchgate.netenzyme-database.org The key components and their interactions are detailed below.

The enzyme responsible for this transformation is 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO). enzyme-database.orgnih.gov It is a Type II Baeyer-Villiger monooxygenase (BVMO), a class of enzymes that are characteristically dependent on flavin mononucleotide (FMN) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). asm.orgfrontiersin.org This is in contrast to the more common Type I BVMOs, which typically utilize flavin adenine dinucleotide (FAD) and NADPH. asm.orgasm.org

The catalytic cycle of 2,5-DKCMO requires a separate flavin reductase component to supply it with reduced flavin mononucleotide (FMNH2). mdpi.commdpi.com This reductase, often referred to as Fred, is an NADH-dependent enzyme. asm.orgmdpi.com It catalyzes the reduction of FMN to FMNH2 using NADH as the electron donor. asm.org The FMNH2 is then utilized by the monooxygenase component to activate molecular oxygen for the insertion into the bornane-2,5-dione substrate, leading to the formation of the lactone product, this compound. enzyme-database.orgnih.gov

Research has shown that the flavin reductase component (Fred) from P. putida ATCC 17453 is a homodimer with a subunit molecular weight of approximately 18,000. asm.org Kinetic studies have revealed its preference for FMN over FAD as a substrate. asm.org The enzyme exhibits a significantly higher affinity and catalytic efficiency for FMN. asm.org While it can reduce FAD, it does so with a lower affinity and turnover rate. asm.org Furthermore, the reductase is highly specific for NADH as the electron donor; NADPH is not an effective substitute. asm.org

Interestingly, while Fred is a key flavin reductase, other constitutive chromosome-coded ferric reductases in P. putida can also function as flavin reductases, supplying the necessary FMNH2 to the diketocamphane monooxygenases. mdpi.commdpi.com This suggests a degree of redundancy and adaptability within the organism's metabolic network to ensure the functionality of this crucial biosynthetic pathway. mdpi.com

The table below summarizes the key kinetic parameters of the flavin reductase (Fred) associated with the 2,5-diketocamphane monooxygenase system.

| Substrate | Michaelis Constant (K_m) | Catalytic Rate Constant (k_cat) | Catalytic Efficiency (k_cat/K_m) |

| FMN | 3.6 µM | 283 s⁻¹ | 7.9 x 10⁷ M⁻¹s⁻¹ |

| FAD | 19 µM | 128 s⁻¹ | 6.7 x 10⁶ M⁻¹s⁻¹ |

| NADH | 32 µM | - | - |

| Data sourced from Iwaki et al. (2013) asm.org |

Reactivity and Chemical Transformations of 5 Oxo 1,2 Campholide

Investigating Spontaneous and Enzyme-Mediated Ring Cleavage Reactions

The degradation of camphor (B46023) in microorganisms like Pseudomonas putida proceeds through a series of enzymatic oxidation steps. ethz.chnih.gov One of the pivotal intermediates in this pathway is (-)-5-oxo-1,2-campholide. ethz.chnih.gov This lactone is formed from the Baeyer-Villiger oxidation of (1R)-bornane-2,5-dione (also known as 2,5-diketocamphane). researchgate.netuniprot.org

The stability of this compound is a critical factor in its metabolic fate. Research has shown that this lactone is inherently unstable and can undergo spontaneous ring cleavage. ethz.chuniprot.orgtum.deproteopedia.org This instability is a key feature of the camphor degradation pathway, facilitating the transition from a bicyclic to a monocyclic structure.

Formation of Downstream Metabolites (e.g., 2-oxo-delta3-4,5,5-trimethylcyclopentenylacetate)

The primary product of the ring cleavage of this compound is 2-oxo-delta3-4,5,5-trimethylcyclopentenylacetate. ethz.chuniprot.orgproteopedia.orgethz.ch This transformation involves the opening of the lactone ring. tum.de While this reaction can occur spontaneously, it is also understood to be part of an enzyme-catalyzed pathway in Pseudomonas putida. ethz.chnih.gov The enzyme 2,5-diketocamphane 1,2-monooxygenase is responsible for the initial lactonization, and the subsequent cleavage leads to the formation of the monocyclic product. nih.govuniprot.orgethz.ch

Elucidation of Subsequent Metabolic Fates and Carboxylic Acid Intermediates

Following the formation of 2-oxo-delta3-4,5,5-trimethylcyclopentenylacetate, the metabolic pathway continues with further enzymatic transformations. In Pseudomonas putida, this intermediate is activated to its coenzyme A (CoA) ester, 2-oxo-delta3-4,5,5-trimethylcyclopentenylacetyl-CoA, by a specific synthetase. ethz.chenvipath.org This activation is a common strategy in metabolic pathways to prepare molecules for subsequent reactions.

The resulting CoA ester serves as a substrate for another monooxygenase, which catalyzes the cleavage of the second ring. nih.gov This leads to the formation of a dicarboxylic acid derivative, specifically the delta-lactone of 5-hydroxy-3,4,4-trimethyl-delta2-pimelyate. ethz.ch The hydrolysis of this lactone generates a linear C10 carboxylic acid, which is then further metabolized into smaller units that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. researchgate.net

Synthetic Utility in Further Transformations and Derivatization

Beyond its role in microbial metabolism, this compound and its derivatives hold potential as valuable building blocks in organic synthesis due to their inherent chirality and functional group arrangement.

Potential as a Chiral Synthon for Complex Molecular Architectures

The well-defined stereochemistry of this compound makes it an attractive chiral synthon. Chiral synthons are essential for the asymmetric synthesis of complex molecules, such as natural products and pharmaceuticals, where specific stereoisomers are required for biological activity. The rigid bicyclic framework and the presence of multiple stereocenters in camphor-derived molecules provide a template for the construction of intricate three-dimensional structures. lkouniv.ac.in The ability to generate enantiopure lactones through biocatalytic processes further enhances their value in chemoenzymatic synthesis. researchgate.netmdpi.com

Functional Group Interconversions and Studies on Lactone Reactivity

The lactone and ketone functionalities within this compound offer multiple sites for chemical modification. The principles of functional group interconversion allow for the transformation of these groups into a variety of other functionalities. For instance, the ketone can be reduced to an alcohol, and the lactone can be hydrolyzed to a hydroxy carboxylic acid. These transformations open up possibilities for creating a diverse range of derivatives.

The reactivity of the lactone ring is of particular interest. Lactones can undergo various reactions, including ring-opening polymerization to form polyesters or reduction to diols. The study of these reactions on a chiral substrate like this compound can lead to the development of new chiral materials and molecules with unique properties.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. organicchemistrydata.orglibretexts.org For (-)-5-Oxo-1,2-campholide, ¹H and ¹³C NMR spectroscopy provide critical information about the connectivity and chemical environment of each atom.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (C-8, C-8') | ~1.0 - 1.2 | ~20 - 30 |

| Methyl (C-1) | ~1.3 - 1.5 | ~25 - 35 |

| Methylene (B1212753) (C-4) | ~2.0 - 2.5 | ~30 - 40 |

| Methylene (C-7) | ~1.8 - 2.2 | ~25 - 35 |

| Methine (C-6) | ~2.5 - 3.0 | ~40 - 50 |

| Quaternary (C-1) | - | ~50 - 60 |

| Quaternary (C-2) | - | ~80 - 90 |

| Carbonyl (C-5) | - | ~200 - 210 |

| Carbonyl (lactone) | - | ~170 - 180 |

Note: The data in this table is predictive and based on known chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula, C₁₀H₁₄O₃, by measuring the exact mass of the molecular ion. nih.govlipidmaps.orgmetabolomicsworkbench.org

The molecular weight of this compound is 182.22 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns resulting from the loss of small neutral molecules such as CO, CO₂, and various hydrocarbon fragments, providing further structural confirmation.

Interactive Data Table: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | nih.govlipidmaps.orgmetabolomicsworkbench.org |

| Molecular Weight | 182.22 g/mol | nih.gov |

| Exact Mass | 182.0943 g/mol | nih.govlipidmaps.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In the IR spectrum of this compound, strong absorption bands characteristic of the carbonyl groups are expected. The lactone carbonyl stretching vibration typically appears in the range of 1750-1735 cm⁻¹, while the ketone carbonyl stretching vibration is expected around 1725-1705 cm⁻¹. mdpi.comjmchemsci.comnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. msu.edu Saturated ketones and lactones, such as those in this compound, generally exhibit weak n → π* transitions in the UV region, typically around 280-300 nm. researchgate.net

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorption | Functional Group |

| Infrared (IR) | ~1750-1735 cm⁻¹ | Lactone Carbonyl (C=O) |

| Infrared (IR) | ~1725-1705 cm⁻¹ | Ketone Carbonyl (C=O) |

| Ultraviolet-Visible (UV-Vis) | ~280-300 nm | n → π* transition of C=O |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., Gas Chromatography with Mass Spectrometry, GC-MS)

Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial. monarchinitiative.org Chiral chromatography, particularly gas chromatography (GC) coupled with a chiral stationary phase, is the method of choice for separating and quantifying enantiomers. gcms.czresearchgate.netchromatographyonline.com By using a chiral GC column, the two enantiomers, this compound and its mirror image, (+)-5-Oxo-1,2-campholide, can be resolved into two distinct peaks. libretexts.orgnih.gov The relative area of these peaks allows for the determination of the enantiomeric excess (ee) of the sample, confirming its optical purity. Coupling the GC to a mass spectrometer (GC-MS) further aids in the identification of the separated enantiomers by providing their mass spectra. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if applicable to the compound or its derivatives)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid. libretexts.orgpages.dev If this compound or a suitable derivative can be crystallized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute configuration of the chiral centers. This technique offers an unambiguous confirmation of the molecular structure in the solid state. While specific X-ray crystallographic data for this compound is not widely published, it remains a powerful potential tool for its detailed structural analysis. researchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of Bridged Bicyclic Systems

The study of the three-dimensional arrangement of atoms in a molecule, known as conformational analysis, is crucial for understanding its physical and chemical properties. lumenlearning.com For bridged bicyclic systems like (-)-5-Oxo-1,2-campholide, molecular modeling is employed to determine the most stable conformations and the energy barriers between them. lumenlearning.com

The rigid [3.2.1] octane (B31449) framework of this compound significantly limits its conformational flexibility. nih.govresearchgate.net Molecular modeling studies help to visualize the molecule's three-dimensional structure and analyze the steric and electronic interactions that dictate its preferred geometry. unict.itresearchgate.net These models are essential for interpreting spectroscopic data and predicting the molecule's behavior in chemical reactions. mdpi.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14O3 | nih.gov |

| Molecular Weight | 182.22 g/mol | nih.gov |

| IUPAC Name | (1R,5R)-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione | nih.gov |

| InChIKey | UDJVKSCOEHSXBZ-QUBYGPBYSA-N | nih.gov |

| SMILES | C[C@@]12CC(=O)C@@HCC(=O)O2 | nih.gov |

| Topological Polar Surface Area | 45.44 Ų | lipidmaps.org |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations have become an indispensable tool for investigating reaction mechanisms, providing detailed information about the energies of reactants, products, and transition states. rsc.orgunipd.it These calculations can elucidate the step-by-step pathway of a chemical transformation, helping to understand reaction selectivity and kinetics. rsc.org

In the context of this compound, quantum chemical methods can be used to study various reactions, such as its formation via Baeyer-Villiger oxidation of 2,5-diketocamphane or its subsequent hydrolysis. uniprot.orgucl.ac.uknih.gov By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathways and explain experimentally observed outcomes. rsc.orgimist.ma For instance, density functional theory (DFT) calculations can provide insights into the stereoselectivity of enzymatic reactions involving this lactone. scirp.org

Prediction of Spectroscopic Properties (e.g., Predicted Collision Cross Section values)

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and identification. One such property is the collision cross section (CCS), which is a measure of the shape and size of an ion in the gas phase and can be determined by ion mobility-mass spectrometry (IM-MS). nih.govunizar.es

Predictive models, often based on machine learning algorithms trained on large datasets of experimentally determined CCS values, can estimate the CCS of a given molecule with a high degree of accuracy. mdpi.comrsc.orgresearchgate.net For this compound, predicting its CCS value can aid in its identification in complex mixtures, especially in metabolomics and natural product analysis. rsc.org The predicted CCS value serves as an additional parameter, alongside mass-to-charge ratio and retention time, for confident compound annotation. nih.gov

Table 2: Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value | Method |

|---|---|---|

| logP | 1.59 | Calculation |

| Molar Refractivity | 46.52 | Calculation |

Source: nih.govlipidmaps.org

Enzyme-Substrate Docking and Molecular Dynamics Simulations in Biocatalysis Studies

The interaction of this compound with enzymes is a key area of research, particularly in understanding its biosynthesis and biodegradation. tum.deresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study these interactions at an atomic level. bvsalud.orgebsco.comnih.gov

Molecular docking predicts the preferred binding orientation of a substrate within the active site of an enzyme, providing a static picture of the enzyme-substrate complex. researchgate.netnih.govmdpi.com This information is crucial for understanding the basis of enzyme specificity and catalysis. For example, docking studies can reveal how this compound fits into the active site of enzymes like diketocamphane monooxygenases. uniprot.orgnih.gov

Molecular dynamics simulations build upon the static docking poses by simulating the movement of atoms in the enzyme-substrate complex over time. rsc.orgnih.gov This provides a dynamic view of the binding process, revealing conformational changes in both the enzyme and the substrate that are essential for the catalytic reaction to occur. ebsco.com These simulations can help to rationalize the stereoselectivity of enzymatic transformations involving this compound and guide the engineering of enzymes with improved or altered activities. nih.gov

Future Research Directions and Unexplored Avenues

Expanding the Scope of Chemoenzymatic Synthesis for Enantiomers and Analogues

The synthesis of (-)-5-Oxo-1,2-campholide is a prime example of a highly selective biocatalytic reaction, primarily achieved through the action of 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO), a type II Baeyer-Villiger monooxygenase (BVMO) found in Pseudomonas putida. nih.govnih.gov Future research should focus on expanding this chemoenzymatic toolbox to generate not only the natural (-)-enantiomer but also its counterpart, (+)-5-oxo-1,2-campholide, and a diverse library of structurally related analogues.

A key area of exploration is the utilization of enantiocomplementary enzymes. P. putida also possesses a second isoenzyme, 3,6-diketocamphane 1,6-monooxygenase (3,6-DKCMO), which acts on the opposite enantiomer of diketocamphane. nih.govfrontiersin.org A thorough investigation into the substrate specificity of 3,6-DKCMO and its potential application for synthesizing the (+)-enantiomer of 5-oxo-1,2-campholide (B1206206) is a logical next step.

Furthermore, the field of protein engineering offers immense possibilities. Directed evolution and structure-guided mutagenesis of known BVMOs, such as 2,5-DKCMO and other monooxygenases, could alter their substrate specificity to accept a wider range of substituted bicyclic ketones. frontiersin.orgdntb.gov.ua This would enable the synthesis of a library of campholide analogues with varied functionalities, which could be screened for novel biological activities or used as diverse chiral building blocks. The creation of such chemoenzymatic cascades, potentially in whole-cell systems to ensure cofactor regeneration, represents a sustainable and efficient strategy for producing these valuable chiral lactones. mdpi.commdpi.com

Detailed Mechanistic Studies of Uncharacterized Downstream Degradation Pathways

A significant gap in knowledge exists regarding the hydrolysis of the lactone. It is unclear whether this is a purely spontaneous chemical process in the cellular environment or if a specific lactone hydrolase is involved. Identifying and characterizing such an enzyme could provide crucial insights into controlling the stability and downstream processing of the campholide.

Following the formation of OTE, the pathway involves another monooxygenase, 2-oxo-Δ³,⁴-4,5,5-trimethylcyclopentenylacetyl-CoA monooxygenase (camG), which acts on the CoA-ligated form of OTE. nih.govmdpi.com Detailed mechanistic studies on camG are warranted to understand how it catalyzes the further breakdown of the monocyclic ring. Elucidating the structure, substrate binding, and catalytic mechanism of camG and subsequent enzymes in the pathway would provide a complete picture of camphor (B46023) metabolism and could reveal novel biocatalysts for synthetic applications.

Computational Design of Novel Biocatalysts for Campholide Synthesis

The rational design of new enzymes through computational methods is a rapidly advancing field that holds great promise for the synthesis of campholides. core.ac.uk Computational approaches, including homology modeling, substrate docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) studies, can be powerfully applied to understand and re-engineer the active sites of BVMOs. bohrium.com

Future research should leverage these tools to redesign the substrate pockets of enzymes like 2,5-DKCMO and 3,6-DKCMO. By modeling the enzyme-substrate interactions, specific residues that control substrate specificity and enantioselectivity can be identified as "hot spots" for mutation. dntb.gov.ua This would allow for the creation of mutant enzymes capable of accepting novel diketone substrates, leading to the production of a wide array of campholide analogues that are not accessible with the wild-type enzymes.

Beyond modifying existing enzymes, computational methods can be used for the de novo design of biocatalysts. By creating an idealized active site model—a "theozyme"—for the Baeyer-Villiger oxidation of a specific diketone, it may be possible to design an entirely new protein scaffold to catalyze the desired transformation. While challenging, this approach could lead to highly stable and efficient biocatalysts tailored specifically for the synthesis of desired campholide structures, moving beyond the limitations of naturally occurring enzyme scaffolds.

Exploring Novel Synthetic Applications in Natural Product Synthesis

Chiral bicyclic lactones are considered privileged structural motifs that serve as valuable building blocks, or synthons, in the asymmetric synthesis of complex natural products and pharmaceuticals. researchgate.netnih.gov The rigid, stereochemically defined structure of this compound makes it an attractive starting material for organic synthesis. researchgate.net

A significant future avenue is the systematic exploration of this compound as a chiral pool starting material. Its functional groups—a lactone and a ketone—offer multiple handles for chemical modification. For instance, the Taniguchi lactone, a structurally similar bicyclic compound, has been used as a key intermediate in the synthesis of various natural products, including quinine (B1679958) analogues. d-nb.info By analogy, this compound could serve as a precursor for a range of complex molecules. Historical work by Albin Haller demonstrated the conversion of campholide to (+)-camphor, showcasing the synthetic utility of this scaffold. researchgate.net

Future synthetic campaigns could target natural products containing a bicyclo[3.2.1]octane core. The inherent chirality of this compound can be transferred through subsequent reaction steps to control the stereochemistry of the final product. The development of novel synthetic methodologies that leverage the unique reactivity of this bicyclic lactone could open doors to the efficient and stereocontrolled total synthesis of new and existing bioactive compounds. nih.govnih.gov

常见问题

Q. What enzymatic pathways synthesize (-)-5-Oxo-1,2-campholide, and how are these reactions experimentally validated?

this compound is synthesized via flavin-dependent monooxygenases, such as 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO) and 3,6-diketocamphane 1,2-monooxygenase (3,6-DKCMO). These enzymes catalyze lactonization reactions using FMNH₂ and O₂ as cofactors. For example, (+)-bornane-2,5-dione is converted to this compound by 2,5-DKCMO . Validation involves enzyme purification, kinetic assays (e.g., monitoring FMN reduction), and product identification via GC-MS or NMR .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

- NMR : ¹H and ¹³C NMR to confirm lactone ring geometry and substituent positions.

- IR Spectroscopy : Identification of carbonyl (C=O) and lactone (C-O-C) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Chromatography : HPLC or GC with chiral columns to resolve enantiomeric impurities .

Q. How can researchers design experiments to isolate this compound from microbial cultures?

- Strain Selection : Use Pseudomonas putida strains (e.g., NCIMB 10007) grown on camphor .

- Extraction : Ethyl acetate or dichloromethane extraction of culture supernatants.

- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate).

- Monitoring : TLC with UV visualization or iodine staining .

Advanced Research Questions

Q. How do substrate stereochemistry and enzyme isoforms influence this compound yield in metabolic grids?

Substrate enantiomers (e.g., (+)- vs. (-)-bornane-2,5-dione) are processed by distinct isoforms (2,5-DKCMO vs. 3,6-DKCMO), leading to divergent pathways. For instance, 2,5-DKCMO produces this compound, while 3,6-DKCMO generates alternative lactones. Researchers must:

Q. What experimental strategies resolve contradictions in reported enzyme specificities for this compound-related substrates?

Contradictions arise from enzyme promiscuity or assay variability. Strategies include:

- Cross-validation : Replicate assays with standardized substrates (e.g., commercially available diketocamphanes).

- Structural analysis : X-ray crystallography of enzyme-substrate complexes to identify active-site residues dictifying specificity .

- Meta-analysis : Systematically compare historical data (e.g., EC classification updates ).

Q. How can computational tools enhance the study of this compound’s role in microbial degradation pathways?

- Pathway Prediction : Use tools like KEGG or MetaCyc to map camphor degradation routes .

- Docking Simulations : Predict substrate-enzyme interactions (e.g., AutoDock Vina) to identify binding motifs.

- Kinetic Modeling : Employ software (e.g., COPASI) to simulate lactone accumulation under varying O₂/FMNH₂ levels .

Data Contradiction and Reproducibility

Q. Why do discrepancies exist in the reported metabolic intermediates of this compound pathways?

Variations stem from:

- Strain Differences : Pseudomonas strains may harbor unique plasmid-encoded enzymes .

- Analytical Sensitivity : Low-abundance intermediates (e.g., 5-exo-hydroxycamphor) require UPLC-MS/MS for detection .

- Reaction Conditions : pH and temperature affect spontaneous lactonization rates .

Q. What protocols ensure reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。